ethyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate
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Overview
Description
Ethyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate involves multiple steps. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile with acyl iso(thio)cyanates, resulting in high yields of fused oxo- and thioxodihydropyrimidoisoquinolines . The reaction conditions typically involve the use of solvents like o-xylene and reagents such as formaldehyde and primary amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could result in a variety of substituted derivatives.
Scientific Research Applications
Ethyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile: Shares a similar core structure and undergoes similar reactions.
4-Hydroxy-2-quinolones: These compounds have related structures and exhibit diverse biological activities.
Indole Derivatives: Known for their wide range of biological activities and structural similarities.
Uniqueness
Ethyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H29NO6 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
ethyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate |
InChI |
InChI=1S/C28H29NO6/c1-5-34-22-13-9-18(10-14-22)27-23-17-25(33-4)24(32-3)15-20(23)16-26(30)29(27)21-11-7-19(8-12-21)28(31)35-6-2/h7-15,17,27H,5-6,16H2,1-4H3 |
InChI Key |
LAKNRJAMQJKKSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=C(C=C4)C(=O)OCC)OC)OC |
Origin of Product |
United States |
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